molecular formula C11H16FN B181021 N-(4-fluorobenzyl)butan-2-amine CAS No. 343854-19-3

N-(4-fluorobenzyl)butan-2-amine

Cat. No.: B181021
CAS No.: 343854-19-3
M. Wt: 181.25 g/mol
InChI Key: ZDIMCFHGMAHYSX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)butan-2-amine: is an organic compound with the molecular formula C11H16FN It is a secondary amine where the nitrogen atom is bonded to a butan-2-yl group and a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are typically scaled-up versions of the laboratory synthetic routes. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol.

    Reduction: Butan-2-amine or N-(4-fluorobenzyl)butan-1-amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

  • Reductive Amination : Involves the reaction of 4-fluorobenzaldehyde with butan-2-amine.
  • Nucleophilic Substitution : Utilizes 4-fluorobenzyl chloride reacted with butan-2-amine in the presence of a base like sodium hydroxide.

Scientific Research Applications

N-(4-fluorobenzyl)butan-2-amine has diverse applications in scientific research:

Chemistry

  • Intermediate in Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : The compound is utilized in various organic reactions, facilitating the development of new chemical entities.

Biology

  • Biological Activity Studies : Research indicates potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests implications for mood regulation and cognitive function.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent, particularly in developing new pharmaceuticals targeting neurological disorders.

Industry

  • Specialty Chemicals Production : Used as a building block in synthesizing agrochemicals and other industrial products.

This compound exhibits potential biological activities that warrant further investigation:

  • Interaction with Neurotransmitter Receptors : Preliminary studies suggest it may influence serotonin and dopamine pathways.
  • Anti-Monoamine Oxidase Activity : Related compounds have shown this activity, indicating potential for increasing neurotransmitter levels.
Compound NameStructure CharacteristicsUnique Biological Activity
This compoundFluorinated aromatic structurePotential interaction with serotonin/dopamine receptors
4-FluoroamphetamineAmphetamine backboneKnown stimulant effects; used in research
N-(4-chlorobenzyl)butan-2-amineChlorine instead of fluorinePotential differences in receptor binding
N,N-Dimethylbutan-2-amineDimethylation at nitrogenDifferent pharmacological profile

Case Studies

Several studies highlight the applications and effects of this compound:

  • Neuropharmacological Studies :
    • Initial investigations into its interaction with neurotransmitter receptors suggest potential roles in treating mood disorders.
  • Synthesis of Derivatives :
    • Research into derivatives of this compound has shown enhanced biological activity, providing insights into its pharmacological properties.
  • Industrial Applications :
    • Utilized in synthesizing specialty chemicals, demonstrating versatility in industrial settings.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-(4-fluorobenzyl)butan-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N-(4-fluorobenzyl)butan-2-amine is a compound of increasing interest in the fields of medicinal chemistry and neuropharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a butan-2-amine backbone with a 4-fluorobenzyl group attached to the nitrogen atom. Its molecular formula is C11H14FNC_{11}H_{14}FN, and it is characterized by the presence of a fluorinated aromatic ring, which may enhance its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly concerning neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine pathways, suggesting potential applications in neuropharmacology.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may act as a ligand for specific receptors, modulating their activity. The fluorinated aromatic ring could enhance binding affinity, making it a candidate for further therapeutic exploration.

Neuropharmacological Studies

  • Interaction with Neurotransmitter Receptors : Initial studies have indicated that this compound might interact with serotonin and dopamine receptors. This interaction is crucial for understanding its potential effects on mood regulation and cognitive functions.
  • Anti-Monoamine Oxidase Activity : Related compounds have shown anti-monoamine oxidase activity, suggesting that this compound could possess similar properties, potentially leading to increased levels of neurotransmitters like serotonin and dopamine in the brain.

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods, including reactions involving concentrated sulfuric acid and phosphoric acid to produce derivatives with enhanced biological activity. These derivatives are being explored for their pharmacological properties in greater detail.

Data Table: Biological Activity Comparison

Compound NameStructure CharacteristicsUnique Biological Activity
This compoundFluorinated aromatic structurePotential interaction with serotonin/dopamine receptors
4-FluoroamphetamineAmphetamine backboneKnown stimulant effects; used in research
N-(4-chlorobenzyl)butan-2-amineChlorine instead of fluorinePotential differences in receptor binding
N,N-Dimethylbutan-2-amineDimethylation at nitrogenDifferent pharmacological profile

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIMCFHGMAHYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405894
Record name N-(4-fluorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343854-19-3
Record name N-(4-fluorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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